Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate
Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate
Brand Name:
Vulcanchem
CAS No.:
180468-42-2
VCID:
VC0120184
InChI:
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1
SMILES:
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3
Molecular Formula:
C18H19NO2
Molecular Weight:
281.3 g/mol
Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate
CAS No.: 180468-42-2
Reference Standards
VCID: VC0120184
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
CAS No. | 180468-42-2 |
---|---|
Product Name | Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate |
Molecular Formula | C18H19NO2 |
Molecular Weight | 281.3 g/mol |
IUPAC Name | ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 |
Standard InChIKey | DKKVDRQVNMALLN-KRWDZBQOSA-N |
Isomeric SMILES | CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 |
SMILES | CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Synonyms | (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester; Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate; |
PubChem Compound | 25178885 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume